

Application of 3-Chloro-6-isopropoxypyridazine in Agrochemical Synthesis

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Compound of Interest

Compound Name: 3-Chloro-6-isopropoxypyridazine

Cat. No.: B1361637

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Application Note & Protocol

Introduction

3-Chloro-6-isopropoxypyridazine is a heterocyclic compound of significant interest in the field of agrochemical research and development. Its pyridazine core, substituted with a reactive chlorine atom and an isopropoxy group, makes it a versatile building block for the synthesis of novel pesticides, particularly herbicides. The electron-withdrawing nature of the pyridazine ring and the presence of the chloro leaving group facilitate nucleophilic substitution reactions, allowing for the introduction of various pharmacophores to modulate biological activity.

This document provides a detailed overview of the potential application of **3-Chloro-6-isopropoxypyridazine** in the synthesis of a representative herbicidal compound. The described synthetic protocol and the mode of action are based on established principles of pyridazine chemistry and the biological activity of related agrochemicals. While a specific, commercialized agrochemical directly synthesized from **3-Chloro-6-isopropoxypyridazine** with publicly available detailed protocols could not be identified in the literature, the following information serves as a comprehensive guide for researchers exploring the potential of this intermediate.

Representative Application: Synthesis of a Photosystem II Inhibiting Herbicide

Pyridazine derivatives are known to exhibit herbicidal activity by inhibiting Photosystem II (PSII) in the electron transport chain of photosynthesis.^{[1][2][3]} This inhibition disrupts the plant's ability to produce energy, leading to rapid cellular damage and death.^{[1][4]} The representative target molecule, N-(2,6-difluorophenyl)-6-isopropoxypyridazin-3-amine, is designed based on the structural features of known PSII-inhibiting herbicides.

The synthetic strategy involves a nucleophilic aromatic substitution reaction, where the chlorine atom at the 3-position of **3-Chloro-6-isopropoxypyridazine** is displaced by an appropriately substituted aniline, in this case, 2,6-difluoroaniline.

Experimental Protocols

Synthesis of N-(2,6-difluorophenyl)-6-isopropoxypyridazin-3-amine

This protocol describes a representative method for the synthesis of a potential herbicidal compound from **3-Chloro-6-isopropoxypyridazine**.

Materials:

- **3-Chloro-6-isopropoxypyridazine**
- 2,6-difluoroaniline
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
- Cesium carbonate (Cs_2CO_3)
- Anhydrous 1,4-dioxane
- Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add **3-Chloro-6-isopropoxypyridazine** (1.0 eq), 2,6-difluoroaniline (1.2 eq), cesium carbonate

(2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

- Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1 M).
- Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, N-(2,6-difluorophenyl)-6-isopropoxypyridazin-3-amine.
- Characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

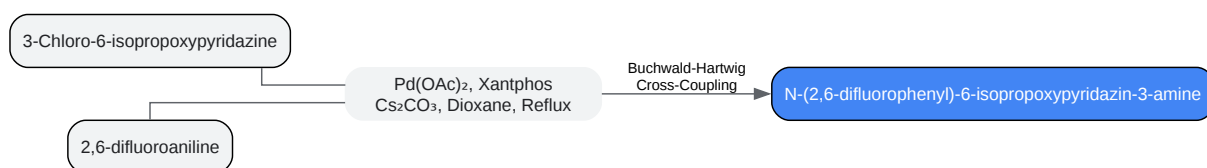
Data Presentation

The following table summarizes representative quantitative data for the synthesis of N-(2,6-difluorophenyl)-6-isopropoxypyridazin-3-amine. Please note that these values are hypothetical and based on typical yields for similar cross-coupling reactions.

Parameter	Value
Reactant 1	3-Chloro-6-isopropoxy pyridazine
Reactant 2	2,6-difluoroaniline
Catalyst	Palladium(II) acetate / Xantphos
Base	Cesium carbonate
Solvent	1,4-dioxane
Reaction Temperature	101 °C (Reflux)
Reaction Time	18 hours
Hypothetical Yield	75%
Purity (post-chromatography)	>98%

Visualizations

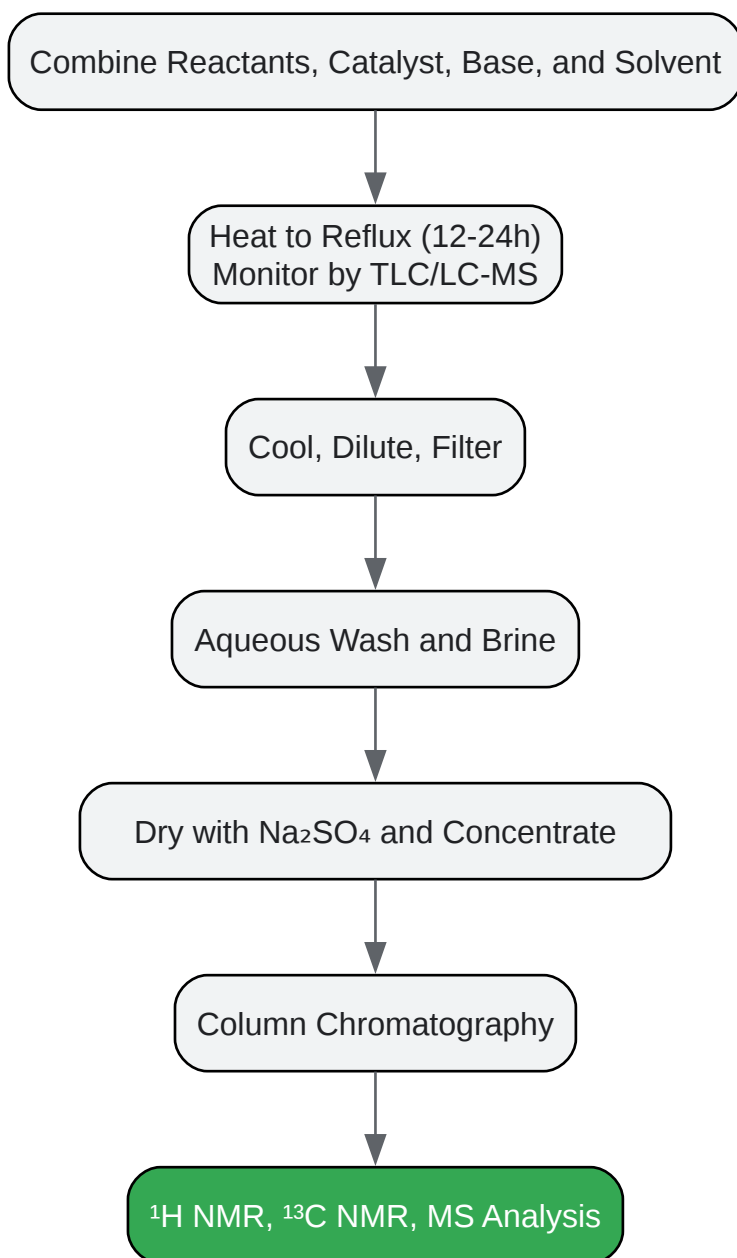
Diagram 1: Synthetic Pathway

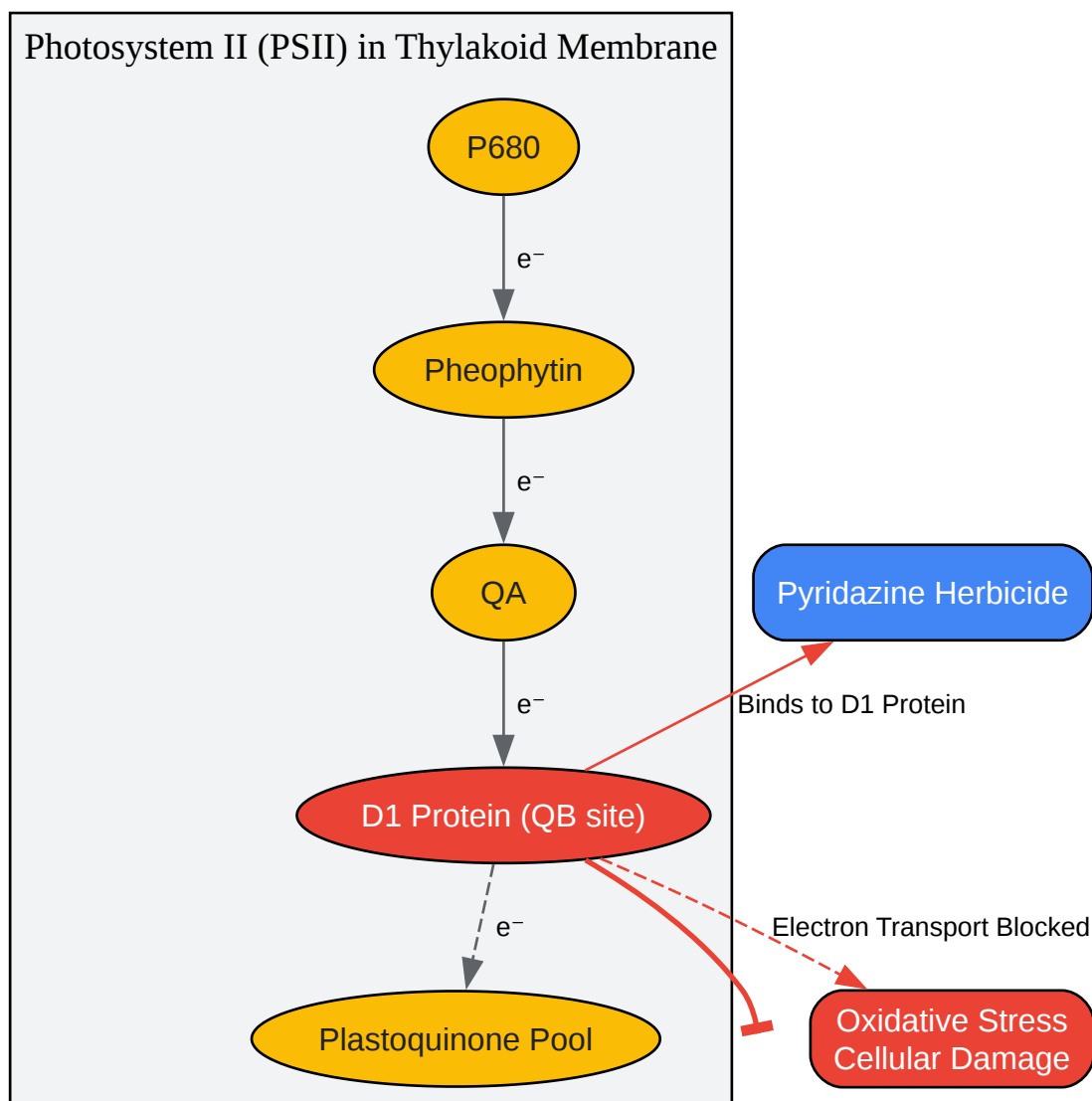


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Caption: Synthetic route to a potential pyridazine herbicide.

Diagram 2: Experimental Workflow





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